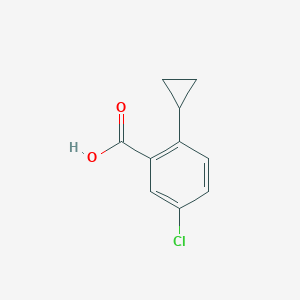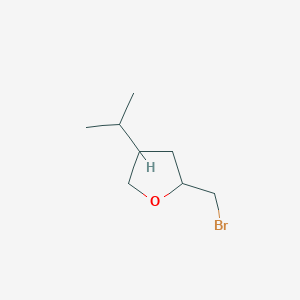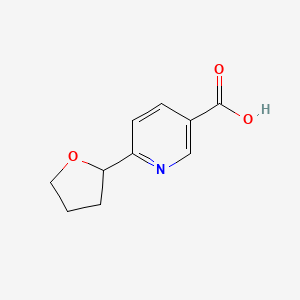
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfanyl)-2,2-dimethylbutane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Alcohols, amines.
Oxidation: Sulfoxides, sulfones.
Reduction: 4-(ethylsulfanyl)-2,2-dimethylbutane.
Aplicaciones Científicas De Investigación
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
Comparación Con Compuestos Similares
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Bromo-4-(methylsulfanyl)-2,2-dimethylbutane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Bromo-4-(ethylsulfanyl)butane: Lacks the dimethyl substitution on the butane backbone.
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylpentane: Contains an additional carbon atom in the backbone.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H17BrS |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
1-bromo-4-ethylsulfanyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17BrS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
Clave InChI |
XRJDRSJPBOAMFI-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



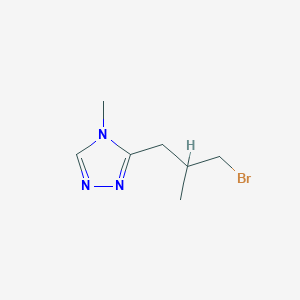
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
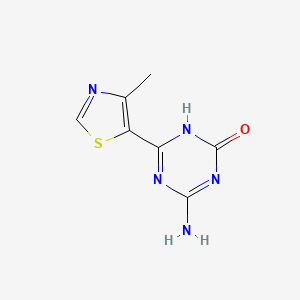
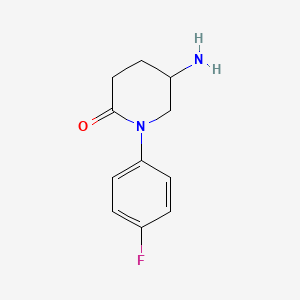
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
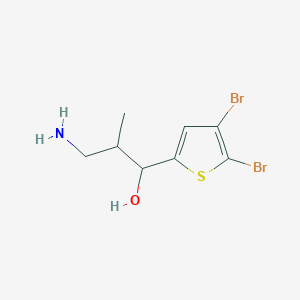
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
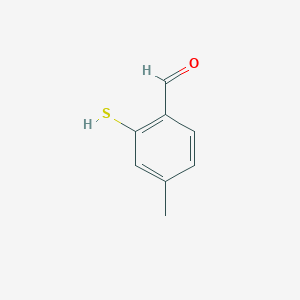
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

